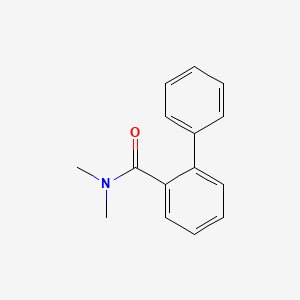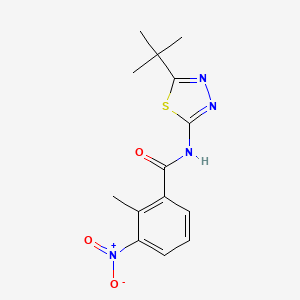
1-(cyclohexylcarbonyl)-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylcarbonyl)-4-(4-fluorophenyl)piperazine (cyclohexylcarbonyl piperazine or CPP) is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a derivative of piperazine, a heterocyclic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. CPP has been found to have a range of interesting properties, including its ability to bind to certain receptors in the brain and produce a variety of physiological effects.
Mecanismo De Acción
CPP is believed to work by binding to certain receptors in the brain, including the 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of a variety of physiological processes, including mood, cognition, and behavior. CPP has been found to produce a range of effects on these receptors, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
CPP has been found to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the activation of intracellular signaling pathways. CPP has been shown to have potential applications in the treatment of a variety of neurological disorders, including anxiety, depression, and schizophrenia. CPP has also been found to produce a range of other effects, including the modulation of pain perception, the regulation of appetite, and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has a number of advantages and limitations for use in lab experiments. One advantage is its ability to bind to specific receptors in the brain, which allows for the selective modulation of certain physiological processes. Another advantage is its relatively low toxicity and high purity, which makes it a safe and reliable compound for use in scientific research. However, one limitation is its relatively high cost and complexity of synthesis, which can make it difficult to obtain in large quantities for use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on CPP, including its potential applications in the treatment of neurological disorders and its use as a tool for studying the brain and its functions. One area of interest is the development of new compounds that are based on the structure of CPP, but have improved properties and selectivity for certain receptors. Another area of interest is the use of CPP in combination with other compounds to produce synergistic effects on the brain and other physiological processes. Overall, CPP is a promising compound that has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
CPP can be synthesized using a variety of methods, including the reaction of piperazine with cyclohexanone and 4-fluorobenzyl chloride. Other methods involve the use of different reagents and catalysts, depending on the desired properties of the final product. The synthesis of CPP is a complex process that requires careful control of reaction conditions and purification techniques to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
CPP has been extensively studied in scientific research for its potential applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. CPP has been found to have a range of interesting properties, including its ability to bind to certain receptors in the brain and produce a variety of physiological effects. CPP has been shown to have potential applications in the treatment of a variety of neurological disorders, including anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
cyclohexyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-15-6-8-16(9-7-15)19-10-12-20(13-11-19)17(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZJXWBUXUQBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)

![3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5874610.png)



![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)


![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

